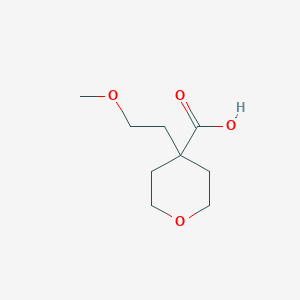
2-Amino-2-(p-tolyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-1-ol backbone, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-2-(4-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-methylphenylacetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds under mild conditions, yielding the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the synthesis of 2-amino-2-(4-methylphenyl)propan-1-ol may involve catalytic hydrogenation of 4-methylphenylacetone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient production on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 2-(4-methylphenyl)propan-1-one or 2-(4-methylphenyl)propanal.
Reduction: Formation of 2-amino-2-(4-methylphenyl)propan-1-amine.
Substitution: Formation of 2-amino-2-(4-methylphenyl)propan-1-chloride or 2-amino-2-(4-methylphenyl)propan-1-bromide.
Scientific Research Applications
2-amino-2-(4-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs for neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
2-amino-2-(4-methylphenyl)propan-1-ol can be compared with similar compounds, such as:
2-amino-2-phenylpropan-1-ol: Lacks the methyl group on the phenyl ring, resulting in different steric and electronic properties.
2-amino-2-(4-chlorophenyl)propan-1-ol: Contains a chlorine substituent instead of a methyl group, leading to altered reactivity and biological activity.
2-amino-2-(4-fluorophenyl)propan-1-ol: Features a fluorine substituent, which can influence its chemical stability and interaction with biological targets.
The uniqueness of 2-amino-2-(4-methylphenyl)propan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-2-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
XEYHTBCMFWIBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


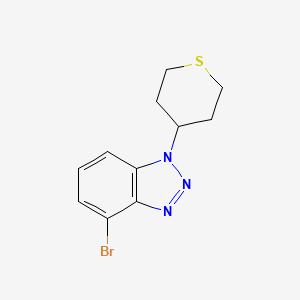
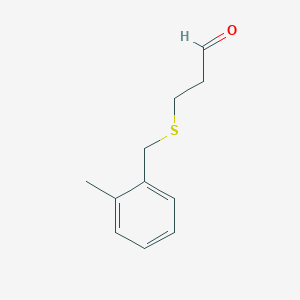
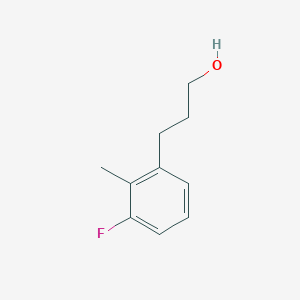
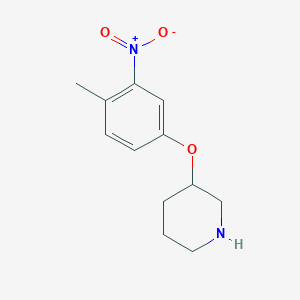
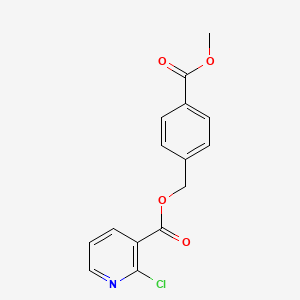
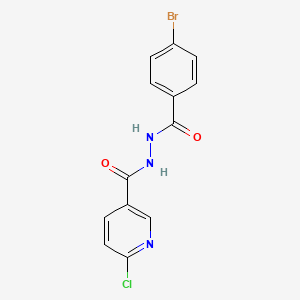


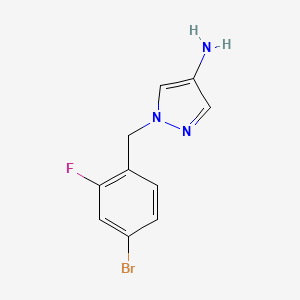
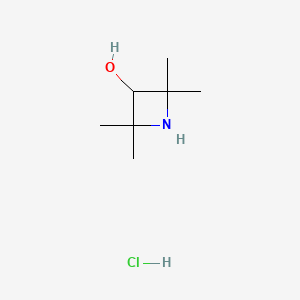
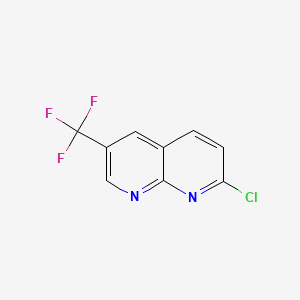

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
